N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is a compound with significant relevance in organic chemistry and pharmaceutical research. Its unique structure features a biphenyl group and a carbamic acid ester moiety, which contribute to its chiral nature, making it a valuable intermediate in the synthesis of various enantiomerically pure compounds. The compound is classified under carbamates, which are esters or salts of carbamic acid, and are known for their diverse biological activities.
N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester falls under the classification of organic compounds, specifically within the category of carbamates. Carbamates are often utilized in medicinal chemistry due to their ability to interact with biological systems, making them important in drug development.
The synthesis of N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester typically involves several key steps:
The reaction conditions must be optimized for yield and purity, often requiring careful control of temperature and pressure as well as the use of efficient catalysts. Techniques such as chromatography may be employed for purification.
The molecular structure of N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester can be represented by its SMILES notation: NC1=CC(C2=CC=CC=C2)=CC=C1NC(OC(C)(C)C)=O
. The InChI for this compound is InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-15-10-9-13(11-14(15)18)12-7-5-4-6-8-12/h4-11H,18H2,1-3H3,(H,19,20)
.
The compound has a molecular weight of 284.35 g/mol and an accurate mass measurement of 284.15 g/mol. Its structure includes a biphenyl core with an amino group at the meta position relative to the carbamate group.
N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester can participate in various chemical reactions typical for carbamates:
These reactions can be influenced by factors such as pH, temperature, and the presence of specific catalysts or enzymes.
The mechanism of action for N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester primarily involves its interactions with biological macromolecules:
Such interactions are crucial for understanding its potential therapeutic applications and how it may affect metabolic processes.
N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester is typically stored at +4°C and can be shipped at room temperature. It is classified as a neat product.
The compound exhibits stability under standard conditions but may undergo hydrolysis when exposed to moisture or certain pH levels. Its solubility characteristics depend on the solvent used but generally favors organic solvents due to its hydrophobic biphenyl structure.
N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester has applications in scientific research, particularly in:
This compound serves as a valuable tool in organic synthesis and medicinal chemistry research due to its structural properties and reactivity profiles.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: